N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo various chemical transformations such as alkylation, nitration, and thiolation under controlled conditions. Common reagents include alkyl halides, nitric acid, and thiolating agents. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives are effective.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine: can be compared with other pyrimidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features might make it more effective in certain applications compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C12H19N5O2S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
4-N-cyclopentyl-4-N-ethyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H19N5O2S/c1-3-16(8-6-4-5-7-8)11-9(17(18)19)10(13)14-12(15-11)20-2/h8H,3-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
KINLYASNXLLCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCC1)C2=NC(=NC(=C2[N+](=O)[O-])N)SC |
Origin of Product |
United States |
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